

Technical Guide: Physical and Chemical Characteristics of α -Pentylcinnamaldehyde-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Benzylideneheptanal-d5*

Cat. No.: *B12375505*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the deuterated form, α -Pentylcinnamaldehyde-d5, is not readily available in published literature. The following guide provides a comprehensive overview of the physical and chemical characteristics of the non-deuterated α -Pentylcinnamaldehyde, which are expected to be nearly identical to its d5 counterpart, with the primary difference being the molecular weight. All data presented herein, unless otherwise specified, pertains to α -Pentylcinnamaldehyde.

Introduction

α -Pentylcinnamaldehyde (also known as α -Amylcinnamaldehyde or ACA) is a synthetic aromatic aldehyde. It is a pale yellow liquid with a characteristic floral, jasmine-like scent.^{[1][2]} Widely used as a fragrance ingredient in cosmetics, perfumes, soaps, and detergents, its properties and biological interactions are of interest to researchers in toxicology and dermatology.^{[3][4]} The deuterated version, α -Pentylcinnamaldehyde-d5, serves as an internal standard for quantitative analysis by mass spectrometry. This guide provides a detailed summary of its physical characteristics, analytical methodologies, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of α -Pentylcinnamaldehyde are well-documented. These properties are summarized in the tables below.

Table 1: General and Calculated Properties

Property	Value	Source
Chemical Formula	C ₁₄ H ₁₈ O	[5]
Molecular Weight (non-deuterated)	202.29 g/mol	[5]
Molecular Weight (d5, calculated)	207.32 g/mol	
CAS Number	122-40-7	[6]
Appearance	Pale yellow to yellow clear, oily liquid	[1] [2]
Odor	Floral, jasmine-like	[1] [2]

Table 2: Experimental Physical Properties

Property	Value	Conditions	Source
Boiling Point	287-290 °C	at 1 atm	[2]
Density	0.97 g/mL	at 25 °C	
Refractive Index	1.557	at 20 °C	
Solubility	Insoluble in water; Soluble in alcohol, acetone, carbon tetrachloride, and other organic solvents.	[2]	

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of α -Pentylcinnamaldehyde. These protocols can be adapted for its deuterated analog.

Synthesis: Aldol Condensation

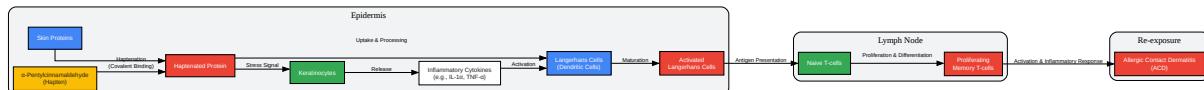
α -Pentylcinnamaldehyde is commercially synthesized via a base-catalyzed aldol condensation reaction between benzaldehyde and heptanal.[3][4]

- Reactants: Benzaldehyde, n-heptanal.
- Catalyst: A base such as potassium hydroxide.
- Solvent: Typically an alcohol like ethylene glycol.[4]
- Procedure:
 - The enolate of heptanal is formed under basic conditions.
 - The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.
 - The resulting β -hydroxy aldehyde intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β -unsaturated aldehyde, α -Pentylcinnamaldehyde.[3]
- Purification: The final product is typically purified by distillation under reduced pressure.

Quality Control and Analysis: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quality control in the fragrance industry.[7]

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID). For identification, a mass spectrometer (MS) can be used as the detector.[8]
- Column: A non-polar capillary column (e.g., DB-1 or equivalent).[9]
- Carrier Gas: Helium or Hydrogen.[8]
- Injection: A small volume of the sample, typically diluted in a solvent like hexane or ethanol, is injected into the GC inlet.[8]
- Temperature Program:
 - Initial oven temperature: ~ 60 °C (hold for a few minutes).[9]


- Temperature ramp: Increase the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature of ~250-300 °C.[9][10]
- Data Analysis: The retention time of the peak corresponding to α -Pentylcinnamaldehyde is compared to that of a known standard. The peak area is used to determine the purity and concentration of the compound.[7]

Spectroscopic Analysis

- Infrared (IR) Spectroscopy:
 - A strong carbonyl (C=O) stretch is expected in the range of 1685-1710 cm^{-1} for α,β -unsaturated aldehydes.[11]
 - A characteristic aldehyde C-H stretch should be visible around 2720 cm^{-1} .[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aldehydic proton is highly deshielded and typically appears as a singlet between 9-10 ppm. Protons on the carbon adjacent to the carbonyl group (α -protons) are expected in the 2.0-2.7 ppm range.[11][12]
 - ^{13}C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of the spectrum, typically between 190-200 ppm.[13]

Biological Interaction: Skin Sensitization Pathway

α -Pentylcinnamaldehyde is recognized as a potential skin sensitizer.[1][6] The mechanism of sensitization follows the Adverse Outcome Pathway (AOP) for skin sensitization.[14] This involves a series of key events, from the initial molecular interaction to the resulting allergic contact dermatitis.

[Click to download full resolution via product page](#)

Adverse Outcome Pathway for Skin Sensitization by α-Pentylcinnamaldehyde.

The sensitization process is initiated when α-Pentylcinnamaldehyde, acting as a hapten, penetrates the skin and covalently binds to skin proteins (haptenation).[14] This modification is recognized as foreign by the immune system. The haptenated proteins can cause stress in keratinocytes, leading to the release of inflammatory cytokines.[14] Dendritic cells, such as Langerhans cells, take up and process these haptenated proteins and become activated.[14] These activated dendritic cells then migrate to the lymph nodes to present the antigen to naive T-cells, leading to the proliferation of allergen-specific memory T-cells. Upon subsequent exposure, these memory T-cells trigger an inflammatory response, resulting in allergic contact dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amyl Cinnamal Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]
- 3. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 4. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodsentscompany.com]
- 5. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-Amylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Characteristics of α -Pentylcinnamaldehyde-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375505#pentylcinnamaldehyde-d5-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com